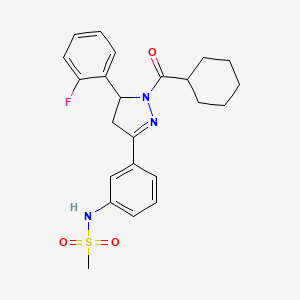

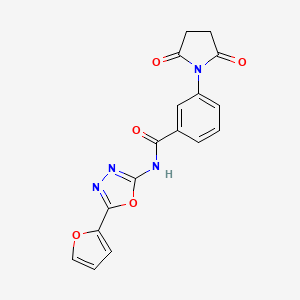

![molecular formula C16H13N3O3 B2759457 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one CAS No. 2034237-43-7](/img/structure/B2759457.png)

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines are important building blocks in medicinal chemistry .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves heterocyclization . A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives can be analyzed using IR spectrum and NMR spectrum . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines include 1,3-dipolar cycloaddition . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives can be analyzed using various parameters such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area .Applications De Recherche Scientifique

Synthesis Methodologies

- The compound and its derivatives, such as tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene, can be synthesized through one-pot three-component condensation processes. Notably, these syntheses have been facilitated by using nontoxic and biodegradable catalysts like starch solution and Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts, highlighting the eco-friendly approach towards chemical synthesis. These methods offer advantages like simple work-up procedures, short reaction times, and high yields, making them highly efficient and environmentally benign (Hazeri et al., 2014; Esmaeilpour et al., 2015).

Applications in Catalysis and Synthesis

- Various studies have developed efficient methodologies for synthesizing chromene derivatives, highlighting the utility of certain chemical frameworks in constructing complex molecular structures. For instance, the use of 2,2,2-trifluoroethanol as a metal-free and reusable medium for synthesizing chromene derivatives underlines the ongoing search for greener synthesis routes (Khaksar et al., 2012).

Biological Activities

- Some derivatives have shown promising antibacterial and antioxidant activities, suggesting potential applications in developing new therapeutic agents. For example, compounds synthesized from 4-hydroxy coumarin have been evaluated for their antibacterial efficacy against strains like Escherichia coli and Pseudomonas aeruginosa, as well as for their antioxidant properties (Al-ayed, 2011).

Heterocyclic Compound Synthesis

- The synthesis of densely substituted pyrazolo[3,4-b]-4,7-dihydropyridines, which mimic the structure of certain pharmaceuticals, showcases the compound's versatility in creating structurally complex and biologically relevant molecules (Rao et al., 2017).

Safety and Hazards

While specific safety and hazard information for “3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one” is not available, it’s important to take appropriate personal protective measures when handling similar compounds, including wearing gloves, protective eyewear, and protective clothing .

Mécanisme D'action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication of the virus

Pharmacokinetics

It was noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of HBV replication . This is achieved by disrupting the function of the HBV core protein . The molecular and cellular effects of this action are likely to include a reduction in the production of new virus particles.

Action Environment

The environment in which the compound acts is the intracellular space of infected cells, where HBV replication occurs . Environmental factors that could influence the compound’s action, efficacy, and stability might include pH, temperature, and the presence of other intracellular molecules.

Propriétés

IUPAC Name |

3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(18-7-8-19-12(10-18)5-6-17-19)13-9-11-3-1-2-4-14(11)22-16(13)21/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONADLKOZQCNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

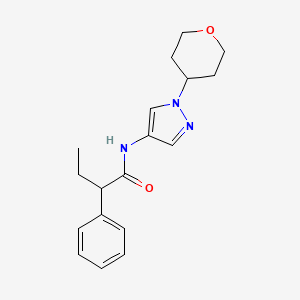

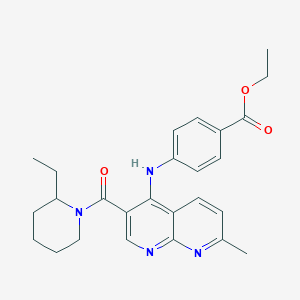

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2759381.png)

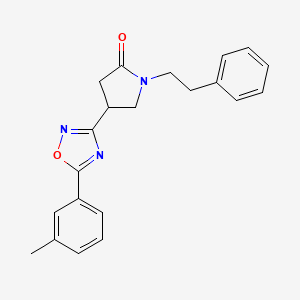

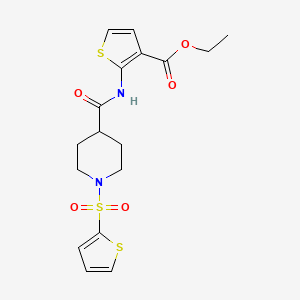

![1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759386.png)

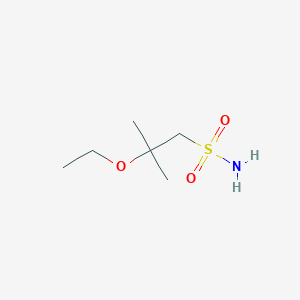

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide](/img/structure/B2759390.png)

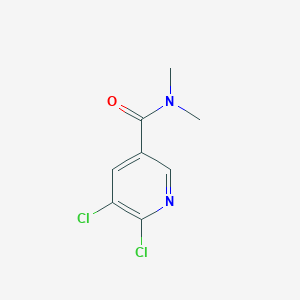

![3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2759391.png)

![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)